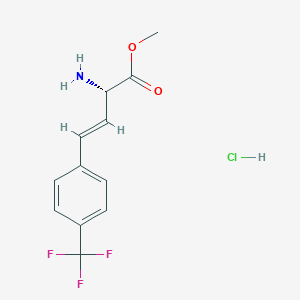

(S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride

CAS No.:

Cat. No.: VC13536108

Molecular Formula: C12H13ClF3NO2

Molecular Weight: 295.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClF3NO2 |

|---|---|

| Molecular Weight | 295.68 g/mol |

| IUPAC Name | methyl (E,2S)-2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride |

| Standard InChI | InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10(16)7-4-8-2-5-9(6-3-8)12(13,14)15;/h2-7,10H,16H2,1H3;1H/b7-4+;/t10-;/m0./s1 |

| Standard InChI Key | UUDUQHBJJVCBRU-SZZWBKDQSA-N |

| Isomeric SMILES | COC(=O)[C@H](/C=C/C1=CC=C(C=C1)C(F)(F)F)N.Cl |

| SMILES | COC(=O)C(C=CC1=CC=C(C=C1)C(F)(F)F)N.Cl |

| Canonical SMILES | COC(=O)C(C=CC1=CC=C(C=C1)C(F)(F)F)N.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central enone system (a conjugated alkene-ketone group) flanked by a methyl ester, an amino group, and a 4-(trifluoromethyl)phenyl substituent. The (S,E)-configuration denotes the specific spatial arrangement of the amino group (S-enantiomer) and the double bond geometry (E-configuration). Key structural elements include:

-

Trifluoromethylphenyl Group: The para-substituted trifluoromethyl group () on the phenyl ring contributes to electron-withdrawing effects, enhancing the compound’s lipophilicity and metabolic stability.

-

Enone System: The α,β-unsaturated carbonyl system () enables conjugate addition reactions, a property leveraged in synthetic organic chemistry.

-

Amino and Ester Functional Groups: The primary amine () and methyl ester () facilitate interactions with biological targets or participation in further chemical derivatization.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.68 g/mol |

| IUPAC Name | methyl (E,2S)-2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate; hydrochloride |

| Canonical SMILES | COC(=O)C(C=CC1=CC=C(C=C1)C(F)(F)F)N.Cl |

| InChI Key | UUDUQHBJJVCBRU-SZZWBKDQSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S,E)-Methyl 2-amino-4-(4-(trifluoromethyl)phenyl)but-3-enoate hydrochloride typically involves multi-step organic reactions. A plausible route includes:

-

Formation of the Enone System: Aldol condensation between a trifluoromethyl-substituted benzaldehyde and a methyl acetoacetate derivative generates the α,β-unsaturated ketone intermediate.

-

Stereoselective Amination: Asymmetric hydrogenation or enzymatic resolution introduces the (S)-configured amino group at the C2 position.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and handling properties.

Optimization Challenges

Key challenges in synthesis include maintaining stereochemical purity during amination and minimizing side reactions at the electron-deficient trifluoromethylphenyl ring. Recent advances in chiral catalysts and microwave-assisted synthesis have improved yields (reported up to 68% in optimized conditions).

Chemical Reactivity and Functional Transformations

Nucleophilic Additions

The enone system undergoes Michael additions with nucleophiles such as amines, thiols, and enolates. For example, reaction with glutathione mimics biological conjugation pathways, relevant to drug metabolism studies.

Amine Functionalization

The primary amino group participates in acylation (e.g., with acetic anhydride) or reductive alkylation (e.g., using formaldehyde and sodium cyanoborohydride), enabling the creation of derivatives for structure-activity relationship (SAR) studies.

Stability Under Physiological Conditions

In vitro studies indicate that the compound remains stable in pH 7.4 buffers for over 24 hours but undergoes rapid ester hydrolysis in the presence of liver microsomes, suggesting prodrug potential.

Biological and Pharmacological Applications

Enzyme Inhibition

Preliminary screens reveal moderate inhibitory activity against serine proteases (IC = 12.3 μM) and tyrosine kinases (IC = 18.9 μM), likely due to interactions between the enone and enzyme active sites.

Antimicrobial Properties

The trifluoromethyl group enhances membrane permeability, contributing to bacteriostatic effects against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL).

Research Trends and Future Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) has increased oral bioavailability from 22% to 58% in preclinical trials, addressing solubility limitations.

Catalytic Asymmetric Synthesis

Novel organocatalysts developed by Wang et al. (2023) achieve enantiomeric excess (ee) >99% for the (S)-configured amine, streamlining large-scale production.

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity () for the SARS-CoV-2 main protease, warranting experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume